Z-His-OH
Description
Contextualization within the Landscape of Protected Amino Acids
Protected amino acids are the cornerstone of controlled peptide synthesis, preventing unwanted side reactions such as self-coupling or reactions involving side-chain functional groups during the formation of peptide bonds. The landscape of protected amino acids includes various protecting groups, each with specific chemical properties dictating their stability and removal conditions. Common Nα-protecting groups include the tert-butyloxycarbonyl (Boc) and 9-fluorenylmethoxycarbonyl (Fmoc) groups, which have seen widespread use, particularly in solid-phase peptide synthesis (SPPS) peptide.com.
The benzyloxycarbonyl (Z or Cbz) group, introduced by Leonidas Zervas and Max Bergmann, was one of the earliest and remains a significant Nα-protecting group, particularly valuable in solution-phase peptide synthesis total-synthesis.com. Z-His-OH, therefore, fits into this landscape as a specific instance of histidine bearing the Z group on its alpha-amine. The Z group is typically stable to bases and acids, with its removal commonly achieved through hydrogenolysis total-synthesis.com. This orthogonality to other protecting groups like Boc and Fmoc allows for flexible synthetic strategies total-synthesis.com.
Histidine presents a unique challenge in peptide synthesis due to its imidazole (B134444) side chain, which contains two nitrogen atoms (Nπ and Nτ) that can participate in undesired reactions, including racemization of the alpha-carbon during coupling steps nih.govnih.govdntb.gov.ua. Therefore, in addition to protecting the alpha-amino group with a group like Z, the imidazole nitrogen often requires temporary protection as well, depending on the specific synthetic strategy and the risk of side reactions nih.govcdnsciencepub.com. While this compound specifically refers to the Nα-protected form, research has also explored histidine derivatives with protection on the imidazole nitrogen, sometimes in conjunction with Nα-protection, to optimize yields and purity in peptide synthesis cdnsciencepub.comrsc.orgacs.org.
Foundational Role in Peptide Chemistry and Organic Synthesis
This compound plays a foundational role in peptide chemistry, primarily as a building block for synthesizing peptides containing histidine residues. In solution-phase peptide synthesis, where Z-protected amino acids have historically been widely used, this compound can be coupled with other amino acids or peptide fragments using various coupling reagents to form amide bonds oup.com. The presence of the Z group on the Nα position prevents the histidine residue from reacting at its amino terminus during the coupling step, ensuring controlled chain elongation.
While Fmoc chemistry has become dominant in solid-phase synthesis, Z-protected amino acids, including this compound, are still relevant in academic research, particularly for specific synthetic challenges or in hybrid approaches combining solution and solid-phase techniques peptide.com. The Z group's cleavage by hydrogenolysis offers an alternative deprotection strategy compared to the acid-lability of Boc or the base-lability of Fmoc total-synthesis.com.
In broader organic synthesis, Z-protected amino acids like this compound serve as chiral building blocks for the synthesis of various nitrogen-containing organic molecules beyond linear peptides. The histidine moiety, with its unique imidazole ring, can introduce specific structural and functional properties into target molecules. The Z protecting group allows for manipulation of other functional groups in the molecule while preserving the alpha-amino stereochemistry and reactivity for subsequent steps. Research involving this compound in organic synthesis often focuses on developing new methodologies for coupling, cyclization, or incorporating the histidine scaffold into complex natural products or designed molecules organic-chemistry.orgmdpi.comresearchgate.net. Studies have also investigated the coordination chemistry of peptides containing histidine with protected amino groups, such as this compound, exploring their interactions with metal ions like copper(II) researchgate.net.
Detailed research findings often involve optimizing coupling conditions to minimize racemization of the histidine residue, a known challenge nih.govnih.govdntb.gov.ua. The choice of coupling reagent, solvent, and temperature can significantly impact the yield and stereochemical purity of the resulting peptide bond when using this compound or other histidine derivatives nih.govbris.ac.uk.
| Property | Value | Source |
| CAS Number | 14997-58-1 | |
| Empirical Formula (Hill Notation) | C₁₄H₁₅N₃O₄ | |
| Molecular Weight | 289.29 | |
| Optical Activity ([α]²⁰/D) | −24°, c = 1% in 6 M HCl | |
| Application(s) | Peptide synthesis | |
| SMILES string | OC(=O)C@HNC(=O)OCc2ccccc2 | |
| InChI Key | WCOJOHPAKJFUDF-LBPRGKRZSA-N | |
| Solubility in dilute aqueous acid solutions (when imidazole is protected e.g., Nim-t-Boc) | Decreased basicity leads to insolubility cdnsciencepub.com | cdnsciencepub.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-13(19)12(6-11-7-15-9-16-11)17-14(20)21-8-10-4-2-1-3-5-10/h1-5,7,9,12H,6,8H2,(H,15,16)(H,17,20)(H,18,19)/t12-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCOJOHPAKJFUDF-LBPRGKRZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC(=O)NC(CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)COC(=O)N[C@@H](CC2=CN=CN2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501280353 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
14997-58-1 | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-histidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=14997-58-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(Phenylmethoxy)carbonyl]-L-histidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501280353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-benzyloxycarbonyl-L-histidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.035.516 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for Nα Benzyloxycarbonyl L Histidine
Established Solution-Phase Synthesis Approaches
Solution-phase peptide synthesis, also known as liquid-phase peptide synthesis (LPPS) or classical peptide synthesis, is a traditional method for synthesizing peptides. bachem.com In this approach, both the growing peptide chain and the reagents are soluble in the reaction solvent. bachem.com The synthesis of Z-His-OH within this framework involves the reaction of L-histidine with a Z-introducing reagent in a suitable solvent system. Early methods for introducing the benzyloxycarbonyl group involved the use of benzyl (B1604629) chloroformate under basic conditions. organic-chemistry.org The reaction is carried out in solution, allowing for direct monitoring of the process by techniques like HPLC. bachem.com However, solubility issues can arise for longer peptides in solution phase synthesis. bachem.com
Evolution of Synthetic Strategies for Protected Histidine Derivatives
The synthesis of protected histidine derivatives, including this compound, has evolved to address challenges such as regioselectivity and racemization. Histidine is particularly prone to racemization due to the presence of the basic imidazole (B134444) moiety. mdpi.comnih.gov Protecting groups on the imidazole nitrogen atoms (designated as Nπ and Nτ) are often employed to mitigate these issues. mdpi.comnih.gov The benzyloxycarbonyl group itself is a temporary protecting group for the Nα position. peptide.com
Different strategies have been developed for protecting the imidazole ring of histidine. The trityl (Trt) group is a common choice for protecting the Nτ nitrogen in Fmoc-based solid-phase peptide synthesis, reducing racemization and side reactions. nih.govchempep.com While this compound utilizes the Z group for Nα protection, the principles of imidazole protection developed for other histidine derivatives are relevant to optimizing this compound synthesis or its use in subsequent peptide couplings. For instance, studies have investigated the use of Nπ-benzyloxymethyl (Bom) group in Boc chemistry to preserve the chiral integrity of histidine. nih.gov The choice of protecting groups is crucial for minimizing side reactions and racemization during peptide chain assembly. evitachem.com
Optimization of Reaction Conditions and Yield
Optimization of reaction conditions is critical for achieving high yields and purity in chemical synthesis. acs.orgnih.gov In the synthesis of this compound, factors such as solvent, temperature, reaction time, and the equivalents of reagents used can significantly impact the outcome. acs.orgresearchgate.netscielo.br For example, studies on reaction optimization for different chemical processes have shown that varying solvents can lead to moderate to good yields, with specific solvents proving more effective than others for particular transformations. researchgate.net Lowering the reaction temperature and concentration can also limit decomposition and improve yield. researchgate.net
While specific detailed research findings solely focused on the optimization of this compound yield using various reaction conditions were not extensively found in the search results, the general principles of reaction optimization in organic synthesis apply. This involves systematically investigating the influence of different parameters to identify the optimal conditions for a given reaction. acs.orgnih.gov For instance, in other synthesis examples, optimizing oxidant concentration, solvent, and reaction time has led to improved conversion and selectivity. scielo.br
Development of Novel Reagents and Catalytic Systems in this compound Synthesis
The development of novel reagents and catalytic systems aims to improve the efficiency, selectivity, and sustainability of chemical synthesis. While the direct synthesis of this compound primarily involves the reaction of histidine with a benzyloxycarbonylating agent, advancements in peptide synthesis methodology and the synthesis of protected amino acids can indirectly influence or suggest alternative approaches. For example, the use of different coupling reagents in peptide synthesis can impact racemization and coupling efficiency. mdpi.comdcu.ie Novel reagents for introducing protecting groups or facilitating reactions under milder conditions are continually being explored in the broader field of amino acid and peptide chemistry. However, specific novel reagents or catalytic systems solely developed for the synthesis of this compound were not prominently featured in the search results. The synthesis often relies on established methods for introducing the Z-group.
Stereochemical Control and Racemization Prevention During Synthesis
Stereochemical control and the prevention of racemization are paramount in the synthesis of chiral compounds like this compound, which is derived from the L-isomer of histidine. Racemization, the conversion of a pure enantiomer into a mixture of enantiomers, can significantly reduce the biological activity of peptides. researchgate.net Histidine is particularly susceptible to racemization due to the basicity of its imidazole ring, which can promote the abstraction of the alpha-hydrogen, leading to an enolate intermediate. mdpi.comnih.gov
Protecting the imidazole nitrogen, especially the Nτ atom, is a key strategy to suppress racemization during peptide coupling reactions involving histidine. mdpi.comnih.gov While this compound itself has the Nα position protected, its use in peptide synthesis requires careful consideration of coupling conditions to minimize racemization at the histidine residue. Acidic coupling conditions are generally preferred to maintain histidine stereochemistry, even with imidazole protection like the Trt group. nih.gov However, racemization remains a potential risk with various Nτ-protected derivatives. nih.gov
The mechanism of racemization in histidine derivatives can involve the imidazole nitrogen acting as an intramolecular base catalyst. dntb.gov.ua Various side-chain protecting groups for histidine have been investigated to address this issue, including Trt, Boc, Dnp, and Bom in Boc chemistry, and Trt, Mmt, and Mtt in Fmoc chemistry. peptide.com The choice of protecting group and coupling strategy plays a crucial role in preserving the stereochemical integrity of histidine during its incorporation into peptides.
Protective Group Chemistry Associated with Histidine Derivatives
Principles and Application of the Nα-Benzyloxycarbonyl (Z/Cbz) Group
The Nα-benzyloxycarbonyl (Z or Cbz) group, introduced by Bergmann and Zervas, was one of the earliest and most significant amino-protecting groups utilized in peptide synthesis, particularly in solution-phase methods wiley-vch.detotal-synthesis.com. It functions by converting the basic alpha-amino group into a carbamate (B1207046), which is less nucleophilic and prevents unwanted reactions like self-coupling during peptide bond formation total-synthesis.com. The Z group is typically introduced by reacting the amino acid with benzyl (B1604629) chloroformate (Z-Cl) or benzyloxycarbonyl N-hydroxysuccinimide (Z-OSu) under basic conditions total-synthesis.comthieme-connect.de. Z-His-OH, therefore, has the Z group specifically attached to the alpha-amino group of histidine.
Orthogonality Considerations with Other Protecting Groups
Orthogonality in protective group chemistry refers to the ability to remove one protecting group selectively in the presence of others biosynth.com. The Z group is generally stable to basic conditions, which allows for the selective removal of base-labile protecting groups like the 9-fluorenylmethoxycarbonyl (Fmoc) group, commonly used for Nα-protection in solid-phase peptide synthesis biosynth.comalchemyst.co.uk. Conversely, the Z group is typically removed under conditions that leave Fmoc and many side-chain protecting groups intact. However, the Z group is labile to strong acids and hydrogenolysis. This contrasts with the tert-butyloxycarbonyl (Boc) group, another common Nα-protector, which is removed by acidolysis but is stable to hydrogenolysis highfine.com. Thus, the Z group is considered orthogonal to the Fmoc group and quasi-orthogonal to the Boc group, meaning they can be removed independently using different conditions (base for Fmoc, acid for Boc, hydrogenolysis or strong acid for Z) biosynth.comhighfine.com.
Data Table 1: Orthogonality of Nα-Benzyloxycarbonyl (Z) Group with Common Protecting Groups
| Protecting Group | Abbreviation | Removal Conditions | Orthogonality with Z |
| Benzyloxycarbonyl | Z, Cbz | Hydrogenolysis, Strong Acid | Self |
| 9-Fluorenylmethoxycarbonyl | Fmoc | Base (e.g., Piperidine) | Orthogonal |
| tert-Butyloxycarbonyl | Boc | Acid (e.g., TFA) | Quasi-orthogonal |
| Benzyl Ester | OBzl | Hydrogenolysis, Strong Acid | Non-orthogonal |
| tert-Butyl Ester | OtBu | Acid (e.g., TFA) | Quasi-orthogonal |
| Trityl | Trt | Mild Acid | Orthogonal |
Strategies for Histidine Imidazole (B134444) Side Chain Protection
The imidazole ring of histidine contains two nitrogen atoms, Nπ (pros-nitrogen) and Nτ (tele-nitrogen), both of which can potentially cause issues during peptide synthesis. In this compound, the imidazole ring is typically unprotected.
Importance of Imidazole Nitrogen Protection in Peptide Synthesis
Protection of the histidine imidazole nitrogen is crucial in peptide synthesis for several reasons. The basic nature of the imidazole ring can catalyze side reactions, particularly the epimerization (racemization) of the α-carbon stereocenter of the activated amino acid during coupling steps peptide.comnih.govpeptide.commdpi.com. This leads to the formation of undesired D-amino acid isomers within the peptide chain, reducing the purity and biological activity of the final product peptide.comnih.govmdpi.com. Furthermore, the imidazole nitrogen can react with activated carboxylic acids, leading to side chain acylation, which consumes the activated amino acid and requires higher equivalents for complete coupling peptide.com.
Mitigation of Undesired Side Reactions and Epimerization
Protecting the imidazole nitrogen mitigates these issues by reducing its basicity and nucleophilicity. This suppresses the catalytic effect on α-carbon epimerization and prevents side chain acylation peptide.compeptide.com. While Nα-protection (like the Z group in this compound) is essential for preventing self-coupling, it does not prevent the imidazole-catalyzed racemization or side chain acylation. Therefore, for reliable synthesis of histidine-containing peptides, especially longer or complex sequences, protection of the imidazole ring is often necessary in addition to Nα-protection.
Innovation in Histidine Side Chain Protecting Groups
Historically, various groups have been used to protect the histidine imidazole side chain, including benzyl (Bm), 2,4-dinitrophenyl (Dnp), p-toluenesulfonyl (Tos), and tert-butyloxycarbonyl (Boc) peptide.comrsc.orggoogle.com. However, these groups have limitations, such as allowing some degree of racemization, reactivity towards nucleophiles, or requiring harsh deprotection conditions rsc.orggoogle.com.
Innovation has focused on developing protecting groups that effectively suppress racemization and are compatible with standard peptide synthesis strategies (Boc or Fmoc chemistry) while being removable under mild conditions. The location of the protecting group on the imidazole ring (Nπ or Nτ) is also a factor, with Nπ protection being shown to be particularly effective in preventing racemization by blocking access to the α-hydrogen rsc.orgamazonaws.com.
Examples of innovative or commonly used modern histidine imidazole protecting groups include:
Trityl (Trt): Often used in Fmoc chemistry, typically protecting the Nτ position. peptide.comnih.govamazonaws.com It is acid-labile and helps suppress side reactions like N-acylation, though its effectiveness in preventing epimerization can be limited compared to Nπ protectors. nih.govamazonaws.com
Benzyloxymethyl (Bom): Used in Boc chemistry, typically protecting the Nτ position. peptide.comnih.gov It is effective in suppressing racemization but can be more challenging or costly to introduce. peptide.com
2,4-Dinitrophenyl (Dnp): Used in Boc chemistry. peptide.com It can be cleaved under mild basic conditions, but its yellow color can be problematic. cigb.edu.cu
p-Toluenesulfonyl (Tos): Used in Boc chemistry. peptide.com It can be removed by HOBt, a common additive in coupling reactions. peptide.com
tert-Butyloxycarbonyl (Boc): Can be used for imidazole protection, typically in Boc chemistry. peptide.com It is removed under the same acidic conditions as the Nα-Boc group, limiting its use to specific positions or short peptides. peptide.com
Benzyloxymethyl (Bom) and p-Methoxybenzyloxymethyl (PMBOM): These groups, particularly when placed on the Nπ nitrogen, have shown significant effectiveness in suppressing racemization. nih.govrsc.orgresearchgate.netresearchgate.net However, their synthesis and deprotection can sometimes be associated with side reactions or require specific conditions. researchgate.netresearchgate.net
2-Naphthylmethoxymethyl (NAPOM): A more recent innovation designed to be scalable and suppress racemization in both Boc and Fmoc strategies. researchgate.net
Applications of Nα Benzyloxycarbonyl L Histidine in Complex Molecular Assembly
Utilization as a Key Building Block in Peptide Synthesis
Z-His-OH is widely utilized as a protected amino acid building block in the synthesis of peptides containing histidine residues. guidetopharmacology.orgdsmz.defishersci.iebachem.com The Z-group provides temporary protection to the alpha-amino group, allowing for controlled coupling with other amino acids or peptide fragments. peptide.com
Integration into Solid-Phase Peptide Synthesis (SPPS) Methodologies
While the Fmoc protecting group is more prevalent in modern Solid-Phase Peptide Synthesis (SPPS) due to its lability to mild basic conditions, the Z-group has also been employed, particularly in earlier strategies or specific protocols. peptide.com SPPS involves the stepwise addition of protected amino acids to a peptide chain growing on an insoluble solid support. researchgate.netcore.ac.uk The successful incorporation of histidine into a peptide sequence during SPPS requires careful consideration of the imidazole (B134444) side chain's reactivity. core.ac.uk Although unprotected histidine can sometimes be used, protected forms like this compound, often with additional protection on the imidazole nitrogen (e.g., Trt), are preferred to prevent side reactions such as racemization or acylation of the imidazole ring. core.ac.ukadvancedchemtech.comsigmaaldrich.com Research continues to explore optimized conditions for incorporating histidine, including using unprotected or selectively protected forms in conjunction with specific coupling reagents and solvent systems to improve efficiency and reduce impurities in SPPS. rsc.org
Role in Solution-Phase Peptide Synthesis Techniques
Nα-Benzyloxycarbonyl-L-histidine has a long history of use in Solution-Phase Peptide Synthesis (LPPS), also known as classical peptide synthesis. peptide.combachem.com In this method, peptide coupling reactions are carried out in a homogeneous solution. The Z-protecting group is well-suited for solution-phase strategies and is typically removed by hydrogenation or treatment with strong acids like HBr in acetic acid. peptide.comresearchgate.net Solution phase synthesis allows for direct monitoring of the reaction progress by techniques like HPLC, and Z-protected amino acids like this compound are amenable to various coupling reagents used in this approach. bachem.comresearchgate.net Recent efforts have focused on developing more sustainable solution-phase methods using Z-protected amino acids and greener solvents. researchgate.net
Design and Synthesis of Histidine-Containing Peptidomimetics
Nα-Benzyloxycarbonyl-L-histidine and its derivatives serve as valuable starting materials for the design and synthesis of peptidomimetics that incorporate the structural and functional features of histidine. google.comgoogle.com Peptidomimetics are compounds that mimic the biological activity of peptides but often possess improved properties such as increased stability or modified pharmacokinetic profiles. ljmu.ac.uk The imidazole ring of histidine is a key functional group, involved in metal coordination, catalysis, and various biological interactions. doi.orgmdpi.com By using this compound or related protected histidine building blocks, researchers can synthesize peptidomimetics where the histidine residue is modified, replaced, or incorporated into a non-peptide scaffold to create molecules with desired biological activities. google.comgoogle.comchemrxiv.org Examples include the synthesis of histidine-rich peptidomimetics with antifungal activity or the design of molecules that utilize histidine's metal-binding properties for applications in areas like catalysis or imaging. doi.orgmdpi.comthno.orgnih.govnih.govd-nb.info
Precursor for the Derivatization and Generation of Histidine Analogues
This compound is a useful precursor for the synthesis of a variety of histidine analogues and derivatives. fishersci.ieadvancedchemtech.comgoogle.com Modifications can be made to the imidazole ring, the alpha-carbon, or the carboxyl group to create histidine derivatives with altered chemical properties or biological activities. For instance, the imidazole nitrogen atoms can be alkylated or otherwise functionalized while the alpha-amino group is protected by the Z-group. researchgate.net These histidine analogues can then be incorporated into peptides or other molecules to study the role of histidine in biological processes or to develop new therapeutic agents. acs.orgnih.gov The Z-protecting group allows for controlled chemical modifications to the histidine structure before its incorporation into more complex molecules. uzh.ch
Analytical Methodologies for Nα Benzyloxycarbonyl L Histidine and Its Derivatives in Research
Advanced Chromatographic Techniques
Chromatographic methods are fundamental for separating Z-His-OH and its derivatives from reaction mixtures and for assessing their purity. High-performance liquid chromatography (HPLC) and its ultra-high-performance counterpart (UHPLC) are widely used, offering high resolution and sensitivity. Gas chromatography (GC) can also be applied, though it often necessitates derivatization due to the compounds' polarity and relatively low volatility. Capillary electrophoresis (CE) provides an alternative separation mechanism, particularly useful for charged histidine derivatives.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
HPLC and UHPLC are primary techniques for the analysis of this compound and its derivatives, offering robust separation capabilities. These methods are effective for analyzing small organic compounds, peptides, and their conjugates. cellmosaic.com Various stationary phases, including C4, C8, C18, and phenyl-modified columns, can be utilized in reversed-phase HPLC depending on the hydrophobicity of the analyte. cellmosaic.com Hydrophilic interaction liquid chromatography (HILIC) is another valuable mode for separating polar compounds like amino acids and their derivatives. lcms.cz HILIC stationary phases, such as HILIC-Z and HILIC-OH5, exploit differences in hydrophilicity and ionic interactions for separation. lcms.cz The HILIC-Z phase, with its zwitterionic functionality, is particularly effective for retaining polar and acidic molecules and operates over a wide pH range (pH 2 to 12). lcms.cz
HPLC methods for amino acids and their derivatives often involve UV detection, typically in the low UV regime (e.g., 200 nm). sielc.com For instance, a method for analyzing histidine and histidine methyl ester dihydrochloride (B599025) uses a mixed-mode Primesep 100 column with a mobile phase of acetonitrile/water and a sulfuric acid buffer, detected at 200 nm. sielc.com
Data from a study on the HPLC analysis of histidine and histidine methyl ester dihydrochloride demonstrates typical parameters used:
| Parameter | Value |
| Column | Primesep 100, 4.6×150 mm, 5 µm, 100A |
| Mobile Phase | MeCN/H₂O – 60/40% |
| Buffer | H₂SO₄ – 0.1% |
| Flow Rate | 1.0 ml/min |
| Detection | UV, 200 nm |
| Analyzing Compounds | Histidine, Histidine Methyl Ester |
UHPLC systems, with their smaller particle sizes and higher flow rates, offer faster analysis times and improved peak resolution compared to conventional HPLC, making them suitable for high-throughput analysis. nih.gov
Gas Chromatography (GC) with Derivatization Considerations
Gas chromatography is a powerful technique for separating volatile compounds. However, amino acids and their protected derivatives like this compound are generally not sufficiently volatile or thermally stable for direct GC analysis due to their polar functional groups (amino, carboxyl, imidazole). damascusuniversity.edu.sylibretexts.org Derivatization is therefore often necessary to convert these compounds into more volatile and less polar forms. damascusuniversity.edu.sylibretexts.org
Common derivatization methods for GC analysis of compounds with active hydrogens, such as those in amino acids, include silylation, acylation, and alkylation. libretexts.org Silylation, which replaces active hydrogens with a trimethylsilyl (B98337) (TMS) group, is a widely used technique to increase volatility and enhance thermal stability. tcichemicals.comchemcoplus.co.jp Reagents like N,O-Bis(trimethylsilyl)acetamide (BSA) are effective for silylating various functional groups, including those in amino acids. tcichemicals.com Acylation involves introducing an acyl group, leading to more volatile and less polar derivatives that are generally more stable than silylated compounds. libretexts.org Alkylation, such as the addition of a pentafluorobenzyl (PFB) group, can also be used to increase volatility and improve detectability, particularly with electron capture detectors. libretexts.org
The choice of derivatization reagent and reaction conditions is critical to ensure high conversion efficiency and stability of the derivatives. damascusuniversity.edu.sy
Capillary Electrophoresis (CE) for Histidine Derivatives
Capillary electrophoresis is a versatile technique for separating charged molecules based on their differential migration in an electric field. It is applicable to the analysis of histidine-containing compounds and their derivatives. nih.govresearchgate.net CE offers good separation efficiencies for peptides and model histidine derivatives, particularly those with negative to small positive net charges. nih.gov
For compounds with higher positive charges, the addition of substances like putrescine to the buffer can suppress ion exchange at anionic sites on the capillary silica, improving separation. nih.gov Operating at pH values where histidine groups are neutral, the addition of metal ions like Zn²⁺ can enable separations based on metal binding rather than protonation. nih.gov
Derivatization can also be employed in CE to enhance detection sensitivity, particularly with techniques like laser-induced fluorescence (LIF) detection. nih.govresearchgate.net For example, fluorescein (B123965) isothiocyanate (FITC) has been used as a fluorescent derivatizing reagent for histidine and methylhistidines, significantly reducing derivatization time compared to conventional methods. nih.gov Another study utilized naphthalene-2,3-dicarboxaldehyde (NDA) for pre-column derivatization of histamine (B1213489) and histidine, enabling sensitive detection by CE with lamp-induced fluorescence. researchgate.net
Data from a CE study on histamine and histidine with NDA derivatization shows the following optimized conditions and detection limits:
| Parameter | Condition |
| Derivatization Reagent | 1.0 mM NDA, 20 mM NaCN, 20 mM borate (B1201080) buffer |
| Derivatization pH | 9.1 |
| Derivatization Time | 15 min |
| Running Buffer | 40 mM phosphate (B84403) buffer |
| Running Buffer pH | 5.8 |
| Separation Time | < 200 s |
| Detection Limits (S/N=3) | Histamine: 5.5 x 10⁻⁹ M, Histidine: 3.8 x 10⁻⁹ M |
CE can also be used for the enantiomeric separation of amino acids and their derivatives, often employing chiral selectors in the background electrolyte. farmaciajournal.com
Spectroscopic and Mass Spectrometric Characterization Methods
Spectroscopic and mass spectrometric techniques provide essential information about the structure, identity, and quantity of this compound and its derivatives. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for detailed structural elucidation, while Mass Spectrometry (MS), often coupled with chromatography (LC-MS/MS), is crucial for identification and quantification, even in complex mixtures.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is a powerful tool for determining the molecular structure of organic compounds, including protected amino acids like this compound. libretexts.org ¹H NMR and ¹³C NMR are commonly used to analyze the chemical environment of hydrogen and carbon atoms within the molecule, providing information about connectivity and functional groups. libretexts.orgmsu.edu
The chemical shifts of signals in an NMR spectrum are influenced by the electronic environment of the nuclei. libretexts.orgucl.ac.uk For instance, protons on carbons adjacent to electronegative atoms or involved in hydrogen bonding typically show downfield shifts. libretexts.orgucl.ac.ukorganicchemistrydata.org Spin-spin coupling patterns provide information about the number of neighboring nuclei, helping to establish the molecular connectivity. libretexts.orgmsu.edu
For this compound, ¹H NMR would provide characteristic signals for the benzyloxycarbonyl group (aromatic protons, methylene (B1212753) protons), the histidine backbone protons (alpha-CH, beta-CH₂), the imidazole (B134444) ring protons, and the exchangeable protons (amino NH, carboxyl OH, imidazole NH). chemicalbook.com The chemical shifts and coupling patterns of these signals can confirm the structure and purity of the compound. For example, a ¹H NMR spectrum of N-CBZ-DL-HISTIDINE in DMSO-d6 shows distinct signals for the different proton environments. chemicalbook.com
Data from a ¹H NMR spectrum of N-CBZ-DL-HISTIDINE (in DMSO-d6, 399.65 MHz) includes assigned shifts for various protons:
| Assignment | Shift (ppm) |
| A | 7.668 |
| B | 7.53 |
| C | 7.36 to 7.27 |
| D | 6.856 |
| E | 6.7 |
| F | 5.007 |
| G | 4.231 |
| J *1 | 2.970 |
| K *1 | 2.868 |
NMR can also be used to study the dynamics of molecules and to investigate interactions, such as hydrogen bonding, which can affect chemical shifts. msu.eduucl.ac.ukorganicchemistrydata.org
Mass Spectrometry (MS) and Coupled Techniques (LC-MS/MS) for Identification and Quantification
Mass spectrometry is a highly sensitive technique for determining the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of an analyte. amegroups.org MS is widely used for the identification and quantification of this compound and its derivatives, particularly when coupled with separation techniques like liquid chromatography (LC-MS) or gas chromatography (GC-MS). nih.govamegroups.orgrsc.orgplos.org
LC-MS/MS, which combines the separation power of liquid chromatography with the sensitivity and specificity of tandem mass spectrometry, is a powerful tool for analyzing complex samples containing this compound and its derivatives. nih.govlcms.cznih.gov This technique involves the ionization of analytes (often by electrospray ionization, ESI, for polar compounds) , followed by mass analysis and fragmentation in the mass spectrometer. nih.gov The fragmentation patterns (MS/MS or MS²) provide structural information that aids in positive identification. plos.orgnih.gov Multiple reaction monitoring (MRM) mode in LC-MS/MS is commonly used for targeted quantification, offering high sensitivity and selectivity. nih.gov
MS can be used to confirm the molecular weight of this compound and its protected derivatives. For example, the mass spectrum of N-alpha-(tert-Butoxycarbonyl)-L-histidine (Boc-His-OH), a related protected histidine derivative, shows a molecular ion with an exact mass corresponding to its molecular formula.
In research, MS and LC-MS/MS are applied to:
Identify reaction products and intermediates in the synthesis of this compound and its derivatives.
Assess the purity of synthesized compounds.
Quantify this compound and its derivatives in various matrices.
Study the metabolism or degradation of these compounds.
Characterize modified histidine residues in peptides and proteins. rsc.orgplos.orgnih.gov
For instance, mass spectrometry has been used to characterize the covalent modification of cysteine residues by inhibitors, including N-Cbz-serine β-lactone, a compound structurally related to protected amino acids. plos.org LC-MS/MS is considered a highly accurate analytical technique, particularly for the quantification of multiple analytes simultaneously. nih.govamegroups.org
While GC-MS is also a powerful hyphenated technique, it requires the analytes to be volatile, necessitating derivatization for compounds like this compound. restek.com Silylation is a common derivatization method for GC-MS analysis of polar compounds, and introducing a silyl (B83357) group can also enhance the GC-MS properties of the derivative. chemcoplus.co.jp
Chemical Derivatization Strategies for Enhanced Analytical Performance
Chemical derivatization involves chemically modifying a compound's functional groups to improve its suitability for chromatographic analysis. researchgate.netgreyhoundchrom.com This can address issues such as poor chromatographic behavior, insufficient volatility, poor thermal stability, or inadequate detector response. greyhoundchrom.com By converting compounds into derivatives with altered chemical and physical properties, their detection becomes feasible and more sensitive. researchgate.net
Strategies for Improving Detection Sensitivity and Selectivity
Derivatization strategies aim to enhance both the sensitivity and selectivity of detection methods. Introducing a chromophore allows for easier detection by UV-Vis detectors, while adding a fluorophore enables sensitive fluorescence detection. researchgate.net For instance, pre-column derivatization with reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) is commonly used in reversed-phase HPLC for amino acid analysis, allowing detection at UV wavelengths. researchgate.net Another example is the use of dansyl chloride (Dns-Cl) for fluorescence detection of amino acids. nih.gov
Specific derivatization reagents and techniques are employed depending on the functional groups present in the analyte and the desired detection method. For compounds with primary or secondary amine groups, reagents like dansyl chloride, FMOC-Cl, or o-phthalaldehyde (B127526) (OPA) are frequently used to form fluorescent derivatives. nih.govjasco-global.com For carboxyl groups, derivatization can also enhance detection. sci-hub.se Chiral derivatization reagents can be used to separate stereoisomers, improving selectivity in the analysis of chiral compounds. semanticscholar.orgnih.gov For example, succinimidyl 2-(3-((benzyloxy)carbonyl)-1-methyl-5-oxoimidazolidin-4-yl) acetate (B1210297) ((R)-CIMa-OSu), a reagent with an asymmetric carbon atom, has been used for the enantiomeric separation of amino acids and imidazole dipeptides, offering higher detection sensitivity and the ability to analyze multiple components simultaneously via LC-MS/MS. semanticscholar.org
Optimization of Derivatization Reaction Conditions for Analytical Applications
Optimizing derivatization reaction conditions is crucial to achieve a high derivatization completion percentage, which leads to good peak shape and detector response. greyhoundchrom.com Key factors that influence the reaction yield and thus require optimization include temperature, reaction time, reagent concentration, and pH. greyhoundchrom.commdpi.commjcce.org.mk
For example, in the derivatization of amino acids with dansyl chloride, typical conditions involve heating the sample at 60–80 °C for 30–60 minutes or reacting at room temperature for 24 hours. nih.gov However, milder conditions, such as reacting at room temperature for one hour, can be optimized to improve reliability and efficiency and avoid potential sample degradation or byproduct formation associated with higher temperatures. nih.gov
The concentration of the derivatizing reagent is also important; for some reactions, complete derivatization may occur quickly at room temperature with sufficient reagent, while others may require elevated temperatures and longer reaction times, especially for sterically hindered functional groups. greyhoundchrom.com The pH of the reaction buffer is another critical parameter that needs optimization for many derivatization reactions, particularly those involving amino or carboxyl groups. researchgate.netmjcce.org.mkgoogle.com
Chemometric approaches, such as central composite design (CCD), can be used to systematically optimize multiple factors affecting derivatization reactions, such as temperature, time, and reagent volume, to maximize the yield and optimize analytical performance. mdpi.com
Data on optimized conditions for specific derivatization reactions:
| Derivatization Reagent | Analyte Type | Optimized Conditions | Detection Method | Reference |
| Novel xanthone (B1684191) analogue | Primary amines (e.g., pregabalin) | Temperature: 72 °C, Time: 68.8 min, 10% Et₃N: 110 μL | Fluorescence | mdpi.com |
| Dansyl chloride (Dns-Cl) | Biogenic amines | DnsCl: 10 mg/mL, pH 9, Temperature: 60 °C, Time: 1 h | RP-HPLC-DAD | mjcce.org.mk |
| Dansyl chloride (Dns-Cl) | Amino acids | Room temperature, Time: 1 hour (optimized) | Fluorescence | nih.gov |
| OPA and N-protective cysteine | Amino acids | pH 10-11 (buffer), Temperature: 20-70 °C (preferably 55-65 °C), Reagent mole ratio (cysteine:OPA): 1:1-4.6 (preferably 1:1-2) | Fluorescence/Absorbance | google.com |
| FMOC-Cl | Amino acids | Borate buffer pH 10.0, Room temperature | RP-HPLC-UV | researchgate.net |
| FMOC-Cl | Amino acids | Borate buffer pH 11.4, Ambient temperature, Time: 40 min | RP-HPLC | researchgate.net |
| 2,4'-dibromoacetophenone | Fatty acids | Acetone solution with triethylamine, Temperature: 50°C (2h) or 40°C (30 min for unsaturated FAs) | HPLC-UV | jafs.com.pl |
| (R)-CIMa-OSu | Amino acids, IDPs | LC-MS/MS | MS/MS | semanticscholar.org |
This table presents examples of optimized conditions for various derivatization reactions applied to different types of analytes for chromatographic analysis. These examples highlight the variability in optimal conditions depending on the reagent, analyte, and desired outcome (e.g., sensitivity, stability, separation of isomers).
Advanced Research Perspectives and Future Directions Involving Z His Oh
Computational Chemistry and Molecular Modeling Studies
Computational chemistry and molecular modeling play a significant role in understanding the behavior and interactions of molecules like Z-His-OH and peptides derived from it. These methods can provide insights into reaction mechanisms, molecular conformations, and interactions with other species, such as metal ions. The application of computational protocols, such as Density Functional Tight Binding (DFTB) and Density Functional Theory (DFT), has been demonstrated in the study of metal-peptide systems involving histidine researchgate.net. These computational approaches are considered generally applicable to other metal-peptide systems, suggesting their utility for investigating this compound and its derivatives researchgate.net. Computational chemistry is also a relevant area of research in the broader context of amino acids and protecting groups, including this compound ebin.pub.
Elucidation of Reaction Mechanisms and Pathways
Computational methods, including DFTB and DFT calculations, are employed to study the different forms of metal-peptide complexes in solution to identify the most stable species researchgate.net. This type of analysis is crucial for elucidating the reaction mechanisms and pathways involved in the formation and transformation of these complexes. While specific studies focusing solely on the reaction mechanisms of this compound itself using computational methods were not detailed, the application of these techniques to histidine-containing peptides, which would be synthesized using protected histidine derivatives like this compound, highlights the potential for such investigations researchgate.net. Understanding these mechanisms is vital for optimizing synthetic routes and predicting molecular behavior in various chemical environments.
Prediction of Molecular Interactions and Conformational Analysis
Molecular modeling studies are utilized to characterize the structural aspects of complexes formed by histidine-containing peptides, particularly with metal ions like copper(II) researchgate.net. These studies focus on predicting molecular interactions and analyzing the resulting conformations. The coordination ability of peptides containing histidine towards Cu2+ ions is significantly influenced by the position and number of histidine residues, as well as neighboring amino acids researchgate.netresearchgate.net. Computational modeling optimization is also employed in the study of copper(II) complexes with histidine-modified nucleosides researchgate.net. This research area directly contributes to predicting how this compound, or peptides incorporating it, will interact with other molecules and the resulting three-dimensional structures, which is fundamental for understanding their potential roles in chemical and biological systems.
Contributions to Chemical Biology and Bio-organic Synthesis Research
This compound is a key intermediate in the field of bio-organic synthesis, particularly in the creation of histidine-containing peptides and proteins ontosight.ai. Its use as a protected amino acid in peptide synthesis is well-established ebin.pubthieme-connect.deinterchim.fr. The ability to synthesize well-defined peptides and their analogues is fundamental to chemical biology research, allowing for the investigation of biological processes and the development of molecules with specific biological activities.
Investigation of Histidine Post-Translational Modifications (PTMs) in Proteins
While histidine post-translational modifications (PTMs) are less common compared to other amino acids, they play important roles in protein function. This compound, as a protected form of histidine, serves as a precursor for the synthesis of peptides that can be used to study these modifications. Synthetic peptides containing histidine can serve as substrates or probes for enzymes involved in histidine PTMs or as standards for analytical detection of these modifications in proteins. The mention of this compound as a "Special Grade" reagent in the context of Post Translational Modification suggests its use in research related to this area . Research in amino acids and protecting groups, where this compound is discussed, also encompasses the study of PTMs like tyrosine sulfation ebin.pub.
Rational Design and Synthesis of Histidine Analogues for Probing Biological Systems
The rational design and synthesis of histidine analogues are crucial for developing molecular tools to probe and manipulate biological systems. This compound is a primary starting material for synthesizing peptides containing modified histidine residues or incorporating histidine into novel molecular scaffolds. Studies investigating the interaction of metal ions with histidine analogues of peptides, such as oxytocin, highlight the utility of these synthesized compounds in probing biological interactions researchgate.net. Furthermore, histidine-containing peptides synthesized using protected histidine building blocks like this compound are used to model metal-binding sites in proteins, contributing to the understanding of complex biological systems researchgate.netresearchgate.net. The synthesis of Nα-protected histidines, including this compound, and their use in creating cyclic peptides and other modified structures underscores their importance in generating diverse histidine-based compounds for biological research researchgate.net.
Emerging Synthetic Strategies for Advanced Histidine-Based Compounds
Advancements in synthetic methodologies are continuously improving the efficiency and scope of creating histidine-based compounds. Emerging strategies leverage techniques beyond traditional solution-phase peptide synthesis. Enzymatic synthesis methods, for instance, offer alternative routes for peptide bond formation using this compound thieme-connect.de. These include equilibrium-controlled synthesis and approaches utilizing solid-phase substrate pools, which can offer advantages in terms of yield and workup procedures thieme-connect.de. Innovative medium engineering strategies, such as biotransformation in solid-liquid heterogeneous systems and cryoenzymatic synthesis, represent further emerging techniques applicable to the synthesis of histidine-containing peptides thieme-connect.de. Additionally, improvements in the preparation and purification of protected amino acids like this compound using methods such as ion-exchange column chromatography contribute to more efficient synthesis of histidine-based compounds researchgate.net. This compound is also listed as a reagent in the context of chemical synthesis of DNA and RNA, suggesting its potential use in creating modified oligonucleotides or conjugates containing histidine residues .
Metal Coordination Properties of this compound and Related Peptides
Studies on the copper(II) complexes formed by oligopeptides containing protected amino groups, including this compound and its derivatives, have provided detailed insights into their coordination behavior researchgate.netresearchgate.netresearchgate.netresearchgate.net. The imidazole (B134444) nitrogen of the histidine residue plays a key role in metal binding, particularly in slightly acidic conditions researchgate.netresearchgate.net. As pH increases, the deprotonation and coordination of amide nitrogen atoms from the carbamate (B1207046) or peptide moieties can occur, leading to different coordination modes researchgate.netresearchgate.net.
| Compound | pH Range | Coordination Mode Observed (Nitrogen Donors) | Reference |
| This compound | Around pH 7 | 2N (Imidazole N and Carbamate N) | researchgate.netresearchgate.net |
| Z-HisGly-OH | Around pH 7 | 2N (Imidazole N and Carbamate N) | researchgate.netresearchgate.net |
| Z-GlyHis-OH | Around pH 7 | 3N (Imidazole N and two Peptide N) | researchgate.netresearchgate.net |
| Z-GlyGlyHis-OH | Around pH 7 | 4N (Imidazole N and three Peptide N) | researchgate.netresearchgate.net |
This table illustrates how the presence and position of histidine residues, along with the peptide chain length, influence the metal coordination environment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
